molecular formula C24H25ClN4OS B2434768 5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-21-5

5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2434768
CAS No.: 869343-21-5
M. Wt: 453
InChI Key: MEUUEFWQOCVYET-UHFFFAOYSA-N
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Description

The compound 5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a sophisticated synthetic molecule designed for advanced pharmacological research. It features a hybrid structure combining a 1,2,4-triazole ring annulated to a thiazole moiety, a framework recognized for its diverse biological potential. The 1,2,4-triazole nucleus is a prominent pharmacophore in medicinal chemistry, extensively documented for its wide spectrum of biological activities, including significant antibacterial and antifungal properties . This core structure is a bioisostere for other five-membered heterocycles, making it a valuable scaffold for developing new active agent candidates . The specific molecular architecture of this compound, which integrates a benzylpiperidine group and a chlorophenyl substituent, suggests potential for interaction with various biological targets. Piperazine and aryl groups are frequently employed in drug design to modulate affinity for central nervous system targets and other enzymes or receptors. Researchers can leverage this compound to investigate new therapeutic avenues in microbiology and cellular pharmacology. It is presented as a key intermediate for synthesizing novel analogs and for in-depth study in structure-activity relationship (SAR) projects aimed at combating antimicrobial resistance or exploring new mechanistic pathways.

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(2-chlorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4OS/c1-16-26-24-29(27-16)23(30)22(31-24)21(19-9-5-6-10-20(19)25)28-13-11-18(12-14-28)15-17-7-3-2-4-8-17/h2-10,18,21,30H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUUEFWQOCVYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel class of heterocyclic compounds with potential pharmacological applications. This article explores its biological activity, focusing on antibacterial properties, enzyme inhibition, and interactions with biological macromolecules.

Chemical Structure and Synthesis

The compound's structure consists of a thiazolo-triazole core linked to a benzylpiperidine moiety and a chlorophenyl group. The synthesis typically involves multi-step organic reactions that yield the target compound with high purity and yield. For example, the synthesis may follow methods similar to those used for other piperidine derivatives, which have been shown to exhibit significant biological activities .

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of various derivatives of thiazolo-triazole compounds. The target compound has shown promising results against several bacterial strains, including:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

The compound exhibited an IC50 value comparable to established antibacterial agents, indicating its potential as a therapeutic candidate .

Enzyme Inhibition

The compound has also been tested for its ability to inhibit key enzymes involved in various biochemical pathways:

EnzymeInhibition TypeIC50 (µM)
Acetylcholinesterase (AChE)Strong Inhibition5.12 ± 0.02
UreaseStrong Inhibition2.14 ± 0.003

These results suggest that the compound could serve as a lead structure for developing new enzyme inhibitors targeting neurological disorders and gastrointestinal infections .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between the compound and target proteins. The binding affinity was assessed using software tools that simulate the interaction of the compound with active sites of enzymes like AChE and urease. The results indicated favorable interactions characterized by hydrogen bonds and hydrophobic interactions, contributing to the observed biological activities .

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated the antibacterial properties of synthesized thiazolo-triazole derivatives against clinical isolates. The target compound was among the most effective against Salmonella typhi, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .
  • Enzyme Inhibition Analysis : Another study focused on the enzyme inhibition profile of several derivatives including our compound. It was found that compounds with similar structural features exhibited potent AChE inhibition, suggesting a common mechanism of action within this chemical class .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its antitumor properties. Research indicates that derivatives containing the triazole ring often exhibit significant biological activity, including anticancer effects. For example, compounds similar to this one have shown efficacy against various cancer cell lines, including breast and colon cancers .

Neuropharmacology

The piperidine structure is known for its interaction with neurotransmitter systems. Studies suggest that compounds with similar frameworks can act as ligands for dopamine and serotonin receptors, potentially leading to new treatments for neurological disorders such as depression and anxiety .

Antimicrobial Activity

Compounds with thiazole and triazole structures have demonstrated antimicrobial properties. Research has highlighted their effectiveness against bacteria and fungi, making them valuable in developing new antibiotics or antifungal agents .

Synthetic Chemistry

As an intermediate in organic synthesis, this compound can facilitate the creation of more complex molecules. Its structure allows for various chemical reactions, including oxidation and substitution reactions, which are crucial in the development of new pharmaceuticals .

Case Studies

Several studies have explored the applications of compounds similar to 5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol:

  • Anticancer Studies : A study published in Molecules highlighted the synthesis of triazole derivatives that exhibited potent anticancer activity against human cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
  • Neuropharmacological Research : Research published in Frontiers in Pharmacology demonstrated that certain piperidine derivatives could enhance cognitive function in animal models by modulating neurotransmitter release .

Q & A

Q. What synthetic strategies are effective for preparing thiazolo[3,2-b][1,2,4]triazole derivatives structurally related to the target compound?

  • Methodological Answer : A common approach involves condensation reactions between hydrazine derivatives and aldehydes/ketones under reflux conditions. For example, describes synthesizing thiazolo-triazinone derivatives by reacting intermediates with chloroacetyl morpholine/piperidine in ethanol under reflux, using potassium carbonate and KI as catalysts . Similarly, highlights cyclocondensation of hydrazine with substituted aldehydes to form triazolothiadiazoles . Adapting these methods for the target compound may require substituting the benzylpiperidine and 2-chlorophenyl moieties during intermediate formation.

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry (e.g., aromatic protons in and ) .
  • Infrared Spectroscopy (IR) : Identifies functional groups like hydroxyl (-OH) and carbonyl (C=O) (used in and ) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity, as described in for monitoring reaction completion .
  • Elemental Analysis : Matches calculated and observed C/H/N/S ratios to confirm composition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

  • Methodological Answer :
  • Catalyst Screening : shows KI enhances nucleophilic substitution in thiazolo-triazinone synthesis . Testing alternative catalysts (e.g., phase-transfer catalysts) may improve efficiency.
  • Solvent Selection : Polar aprotic solvents like DMF () or ethanol () influence reaction rates and solubility .
  • Temperature Control : Reflux conditions (e.g., 80°C in ) balance reactivity and decomposition risks .
  • Real-Time Monitoring : Thin-layer chromatography (TLC) or HPLC () ensures reaction progress and intermediate stability .

Q. How should researchers resolve contradictions in biological activity data for triazole-thiazole hybrids?

  • Methodological Answer :
  • Comparative Bioassays : Standardize testing protocols (e.g., MIC for antimicrobial activity) across studies. used molecular docking to rationalize antifungal activity against 14-α-demethylase .
  • Dose-Response Validation : Replicate studies with purified batches to exclude impurity-driven variability (e.g., HPLC-pure samples in ) .
  • Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., 4-methoxy vs. 2-chlorophenyl in ) with activity trends .

Q. What computational approaches predict the biological targets of this compound?

  • Methodological Answer :
  • Molecular Docking : modeled interactions with 14-α-demethylase (PDB: 3LD6) using AutoDock Vina, focusing on binding affinity and pose validation .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., hydroxyl, triazole) for target engagement.
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize in vitro testing .

Data Contradiction Analysis

Q. How can conflicting spectral data for triazole-thiazole derivatives be reconciled?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/IR data across studies (e.g., vs. 14) to identify solvent- or instrumentation-driven shifts .
  • X-ray Crystallography : Resolve ambiguities in substituent orientation, as done for pyrazoline derivatives in .
  • Isotopic Labeling : Use 15^15N or 2^2H labeling to confirm tautomeric forms in triazole rings .

Structure-Activity Relationship (SAR) Considerations

Q. Which structural modifications enhance the pharmacological potential of this compound?

  • Methodological Answer :
  • Piperidine Substitution : shows 4-methylpiperidine enhances solubility and target affinity .
  • Chlorophenyl Positioning : Ortho-substitution (2-chlorophenyl) may improve steric fit in hydrophobic enzyme pockets, as seen in .
  • Thiazole-Triazole Fusion : The fused heterocycle () increases rigidity, potentially enhancing binding specificity .

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